molecular formula C17H21ClN2O4S B7875661 1-(4-Oxo-4-piperidin-1-ylbutanoyl)indoline-5-sulfonyl chloride

1-(4-Oxo-4-piperidin-1-ylbutanoyl)indoline-5-sulfonyl chloride

Cat. No.: B7875661
M. Wt: 384.9 g/mol
InChI Key: JLVWYXSTMXHDRZ-UHFFFAOYSA-N
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Description

1-(4-Oxo-4-piperidin-1-ylbutanoyl)indoline-5-sulfonyl chloride is a complex organic compound that features an indoline core, a piperidine ring, and a sulfonyl chloride group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Oxo-4-piperidin-1-ylbutanoyl)indoline-5-sulfonyl chloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-Oxo-4-piperidin-1-ylbutanoyl)indoline-5-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the sulfonyl chloride group can yield sulfonamide derivatives, which are of interest in medicinal chemistry .

Scientific Research Applications

1-(4-Oxo-4-piperidin-1-ylbutanoyl)indoline-5-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Oxo-4-piperidin-1-ylbutanoyl)indoline-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Indoline Derivatives: Compounds with similar indoline cores but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.

    Sulfonyl Chloride Compounds: Molecules containing the reactive sulfonyl chloride group.

Uniqueness

1-(4-Oxo-4-piperidin-1-ylbutanoyl)indoline-5-sulfonyl chloride is unique due to its combination of the indoline core, piperidine ring, and sulfonyl chloride group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(4-oxo-4-piperidin-1-ylbutanoyl)-2,3-dihydroindole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S/c18-25(23,24)14-4-5-15-13(12-14)8-11-20(15)17(22)7-6-16(21)19-9-2-1-3-10-19/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVWYXSTMXHDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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